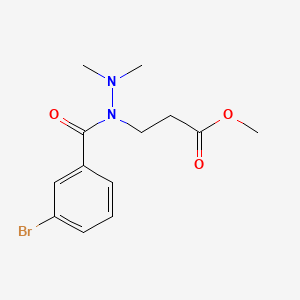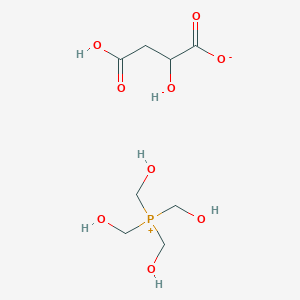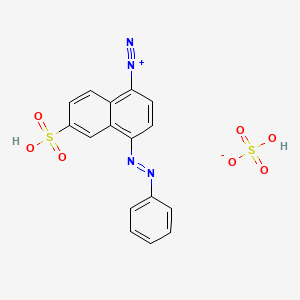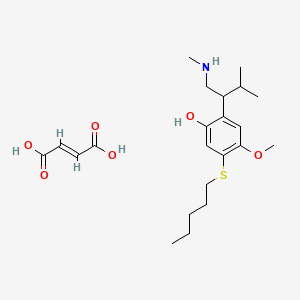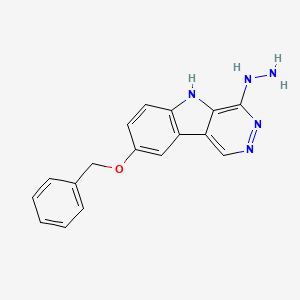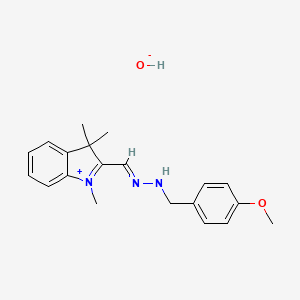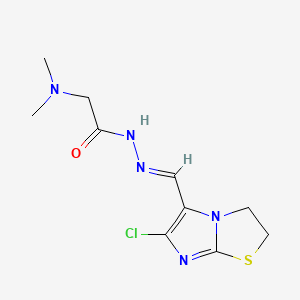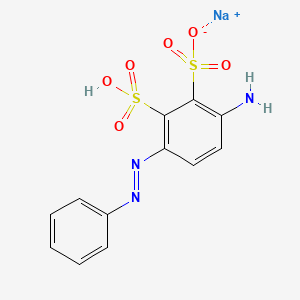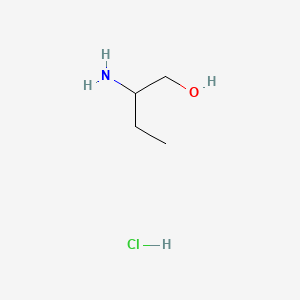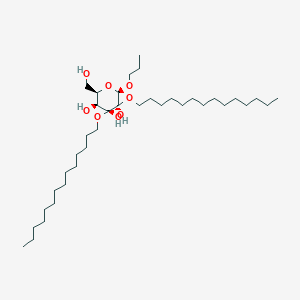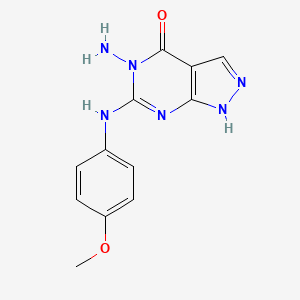![molecular formula C12H15CaCl3N2O2 B12753530 calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride CAS No. 171199-30-7](/img/structure/B12753530.png)
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium chloride, compd with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride is a complex chemical compound that combines the properties of calcium chloride with an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride typically involves the reaction of calcium chloride with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride. This reaction is carried out under controlled conditions to ensure the proper formation of the desired compound. The reaction conditions often include the use of solvents such as toluene and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for efficiency and yield, potentially involving continuous flow systems to maintain consistent production rates .
Chemical Reactions Analysis
Types of Reactions
Calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Oxidation and Reduction Reactions: Depending on the reaction conditions, the compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions will vary depending on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound will depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different substituted derivatives, while oxidation or reduction reactions will produce oxidized or reduced forms of the compound .
Scientific Research Applications
Calcium chloride, compd
Mechanism of Action
The mechanism of action of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride involves its interaction with various molecular targets. The calcium ion (Ca2+) plays a crucial role in many biological processes, including signal transduction and enzyme activation . The organic moiety of the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Calcium chloride: A common salt used in various applications, including as a desiccant and in deicing.
N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride: An organic compound that can be used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
The uniqueness of calcium chloride, compd. with N-(((methylphenylamino)carbonyl)oxy)butanimidoyl chloride lies in its combination of calcium chloride with an organic moiety, providing a compound with both inorganic and organic properties. This dual nature allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .
Properties
CAS No. |
171199-30-7 |
|---|---|
Molecular Formula |
C12H15CaCl3N2O2 |
Molecular Weight |
365.7 g/mol |
IUPAC Name |
calcium;[(Z)-1-chlorobutylideneamino] N-methyl-N-phenylcarbamate;dichloride |
InChI |
InChI=1S/C12H15ClN2O2.Ca.2ClH/c1-3-7-11(13)14-17-12(16)15(2)10-8-5-4-6-9-10;;;/h4-6,8-9H,3,7H2,1-2H3;;2*1H/q;+2;;/p-2/b14-11-;;; |
InChI Key |
DIJKSDLRHKAWGK-MKQFFWQFSA-L |
Isomeric SMILES |
CCC/C(=N/OC(=O)N(C)C1=CC=CC=C1)/Cl.[Cl-].[Cl-].[Ca+2] |
Canonical SMILES |
CCCC(=NOC(=O)N(C)C1=CC=CC=C1)Cl.[Cl-].[Cl-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


